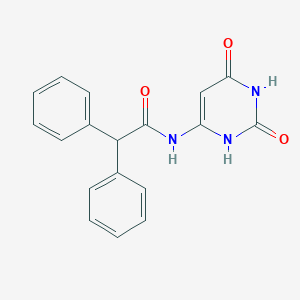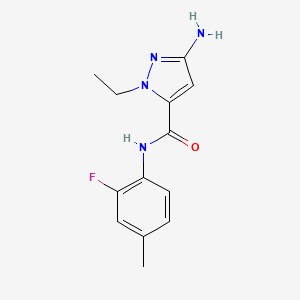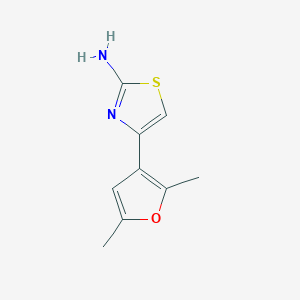![molecular formula C9H10ClN3OS B2983828 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide CAS No. 2411220-93-2](/img/structure/B2983828.png)
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide, also known as CIMP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CIMP is a small molecule that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which have been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Moreover, this compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and to downregulate the expression of anti-apoptotic proteins, such as Bcl-2. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and autophagy. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers. Moreover, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have antiviral activity by inhibiting the replication of several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. Moreover, this compound has been shown to have a broad spectrum of biological activities, which makes it a useful tool for studying various diseases. However, this compound also has some limitations, including its low solubility in aqueous solutions and its instability in acidic conditions. Moreover, the synthesis of this compound is relatively complex and requires several steps, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound in different diseases. Secondly, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Thirdly, the use of this compound in combination with other drugs or therapies may increase its efficacy and reduce its side effects. Finally, the development of new methods for the synthesis of this compound may improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide involves several steps, including the condensation of 2-aminothiazole with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with imidazole-1-carboxaldehyde. The final product is obtained by the reaction of the intermediate with 3-chloropropanoic acid. The overall yield of the synthesis is about 30%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to have antiviral activity against several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Propiedades
IUPAC Name |
2-chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-6(10)8(14)11-4-7-5-12-9-13(7)2-3-15-9/h2-3,5-6H,4H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFXIVOFSGOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C2N1C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)


![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)
